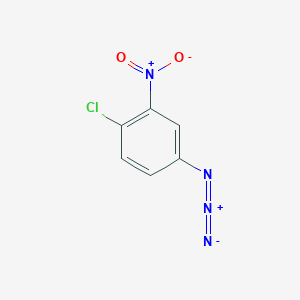
3-Nitro-4-chlorophenyl azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-azido-1-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARLZJCMADJFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-Nitro-4-chlorophenyl azide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a nitro group (), a chloro group (), and an azide group (), which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biomolecules, leading to different pharmacological effects. The nitro group acts both as a pharmacophore and a toxicophore , influencing the compound's overall activity profile.
- Antimicrobial Activity : Nitro compounds, including this compound, are known for their antimicrobial properties. They exert their effects by generating toxic intermediates upon reduction, which can bind covalently to DNA, leading to cell death. For instance, metronidazole, a well-known nitro compound, operates through similar mechanisms .
- Anti-inflammatory Activity : Research indicates that nitro-substituted compounds can modulate inflammatory responses. The presence of the nitro group enhances the pharmacokinetic properties of these compounds, potentially leading to reduced inflammation through inhibition of pro-inflammatory cytokines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:
- A study evaluated various nitro derivatives for their anticancer activities against colon cancer cell lines, revealing that certain structural modifications significantly enhance efficacy. The compound with a para-chlorophenyl moiety exhibited promising results with an IC50 value of 7.29 μM against SW1116 colon cancer cells .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 7.29 | SW1116 |
| Methotrexate | 2.49 | SW1116 |
Case Studies
- Case Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of various nitro compounds using RAW 264.7 murine macrophages. The results indicated that certain derivatives could significantly inhibit nitric oxide production, suggesting potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibits antimicrobial activity against several pathogens, with mechanisms involving DNA damage through reactive intermediates formed during metabolic reduction .
Q & A
Q. Table 1. Key Spectroscopic Data for this compound
| Technique | Observed Peaks | Assignment | Reference |
|---|---|---|---|
| IR | 2100 cm⁻¹ (s) | Azide (N₃) | |
| ¹H NMR (CDCl₃) | δ 8.2 (d, 2H), δ 7.6 (d, 2H) | Aromatic protons |
Q. Table 2. Crystallographic Refinement Parameters
| Parameter | Value | Software/Tool |
|---|---|---|
| Space Group | P2₁/c | SHELX-2018 |
| R-factor | 0.038 | OLEX2 |
| Resolution | 0.84 Å | Mo-Kα radiation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


